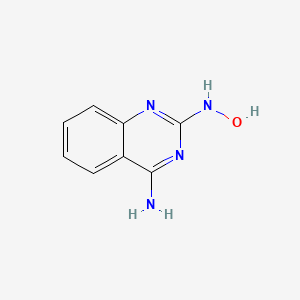

2-(Hydroxyamino)quinazolin-4-amine

Description

2-(Hydroxyamino)quinazolin-4-amine is a quinazoline derivative featuring a hydroxyamino (-NHOH) substituent at the 2-position and an amine group at the 4-position. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This scaffold is widely explored in medicinal chemistry due to its versatility in binding to biological targets, particularly kinases and enzymes involved in signaling pathways.

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

N-(4-aminoquinazolin-2-yl)hydroxylamine |

InChI |

InChI=1S/C8H8N4O/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13/h1-4,13H,(H3,9,10,11,12) |

InChI Key |

VNKDILNNDHVZCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NO)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

The compound 2-(Hydroxyamino)quinazolin-4-amine and its derivatives have shown promising anticancer properties. Research indicates that quinazoline derivatives can inhibit histone deacetylases (HDACs), which are implicated in various malignancies. For instance, a study highlighted the synthesis of N-((hydroxyamino)-oxoalkyl)-2-(quinazolin-4-ylamino)benzamide derivatives that demonstrated effectiveness against malignant neoplasms by targeting HDACs .

Furthermore, a series of quinazoline derivatives were evaluated for their anti-proliferative activity against multiple cancer cell lines. One compound exhibited significant activity against nine different cancer cell lines, showcasing the potential of quinazoline scaffolds in cancer therapy .

Enzyme Inhibition

Quinazoline derivatives, including this compound, have been explored as dual inhibitors of various enzymes, such as phosphoinositide 3-kinase (PI3K) and HDACs. A study designed quinazoline-based hydroxamic acids that effectively inhibited both PI3K and HDAC pathways, suggesting their potential in treating cancers that are resistant to single-target therapies .

Additionally, the compound has been tested for its inhibitory effects on cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are crucial in cancer metabolism and progression .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been documented. Compounds derived from quinazolines have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural modifications of these compounds can enhance their antibacterial efficacy .

A study reported on the synthesis of new quinazolinone derivatives that exhibited significant antimicrobial activity, indicating that the incorporation of specific functional groups can lead to enhanced bioactivity against pathogens .

Comprehensive Data Table

The following table summarizes key findings regarding the applications of this compound across different biological activities:

Case Studies

- Histone Deacetylase Inhibition : A study synthesized a novel class of quinazoline derivatives that inhibited HDACs effectively, leading to reduced tumor growth in vitro and in vivo models. This highlights the potential for developing new anti-cancer therapies based on this scaffold.

- Dual Enzyme Inhibitors : Research on dual inhibitors combining PI3K and HDAC functionalities demonstrated enhanced therapeutic efficacy against resistant cancer types, showcasing the versatility of quinazoline derivatives in targeting multiple pathways simultaneously.

- Antimicrobial Efficacy : A series of synthesized quinazolines were tested against various microbial strains, revealing significant antibacterial and antifungal activities. The structure-activity relationship studies indicated that specific substitutions could enhance potency against resistant strains.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyamino (–NHOH) group exhibits nucleophilic character, enabling substitution reactions at electrophilic centers. For example:

-

Reaction with Alkyl Halides : In dimethylformamide (DMF) at 40–50°C, 2-(hydroxyamino)quinazolin-4-amine reacts with benzyl halides to form N-alkylated derivatives. The reaction proceeds via an SN2 mechanism, yielding products in >95% purity .

-

Chloride Displacement : 4-Chloroquinazoline derivatives undergo substitution with the hydroxyamino group under mild conditions (room temperature, 1–2 hours), generating 4-(hydroxyamino)quinazoline adducts .

Key Conditions :

| Substrate | Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloroquinazoline | Hydroxyamine | DMF | 40–50°C | 95–99 | |

| Benzyl bromide | Target compound | DMF | 40°C | 92 |

Oxidation and Reduction Pathways

The hydroxyamino group is redox-active, participating in both oxidation and reduction processes:

-

Oxidation to Nitroso Derivatives : Treatment with hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) oxidizes the –NHOH group to a nitroso (–NO) functionality. This reaction is critical for synthesizing quinazolinone derivatives .

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyamino group to a primary amine, yielding 2-aminoquinazolin-4-amine .

Mechanistic Insight :

-

Radical intermediates are implicated in H₂O₂-mediated oxidations, as evidenced by suppressed yields in the presence of TEMPO (a radical scavenger) .

-

Sodium dithionite (Na₂S₂O₄) facilitates reductive cleavage of the N–O bond in hydroxyamino groups .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing polycyclic systems:

-

Quinazoline-Benzoxazine Hybrids : Reaction with acetic anhydride induces cyclization, forming fused benzoxazine-quinazoline structures under reflux conditions .

-

Copper-Catalyzed Annulation : In the presence of Cu(OAc)₂, this compound reacts with isocyanates to generate tricyclic quinazolinone derivatives via imidoylative cross-coupling .

Example Protocol :

-

Combine this compound (1 mmol), alkyl isocyanate (1.2 mmol), and Cu(OAc)₂ (5 mol%) in CH₂Cl₂.

-

Stir at room temperature for 20 minutes.

-

Isolate product via column chromatography (yield: 70–85%).

Acid/Base-Mediated Transformations

The hydroxyamino group undergoes pH-dependent tautomerism and condensation:

-

Acidic Conditions : Protonation of the hydroxyamino group enhances electrophilicity, enabling condensation with aldehydes to form Schiff bases. For instance, reaction with benzaldehyde in HCl/EtOH yields a hydrazone analog .

-

Basic Conditions : Deprotonation in NaOH promotes nucleophilic attack at the C2 position of the quinazoline ring, facilitating coupling with aryl halides .

Comparative Reactivity :

| Condition | Reactivity | Product |

|---|---|---|

| Acidic | Schiff base formation | Hydrazone derivatives |

| Basic | C–N coupling with aryl halides | 2,3-Disubstituted quinazolinones |

Stability and Functional Group Compatibility

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolin-4-amine derivatives are extensively studied for their bioactivity. Below is a comparative analysis of 2-(Hydroxyamino)quinazolin-4-amine with structurally related compounds, focusing on substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Quinazolin-4-amine Derivatives

Key Findings:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., -Cl): Enhance reactivity for further derivatization but may reduce target binding affinity due to steric or electronic effects . Hydroxyamino Group (-NHOH): Hypothesized to improve solubility and hydrogen-bond interactions compared to chloro or morpholino substituents. Aryl/Thiophene Substituents: Compounds like 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine exhibit nanomolar inhibition of Clk kinases (IC50 < 50 nM) due to π-π stacking and hydrophobic interactions .

Synthetic Strategies :

- Microwave-Assisted Reactions : Used in and to accelerate Suzuki couplings, achieving yields >50% in 1 hour.

- Nucleophilic Substitution : Common for introducing amines at the 4-position (e.g., benzylamine, thiophen-2-ylmethanamine) .

Biological Selectivity: 2-Morpholino Derivatives: Exhibit antibacterial activity (MIC ~5–20 µg/mL) against S. aureus and E. coli due to improved membrane permeability . Pyrrolidinyl Derivatives: Dual c-Src/Abl inhibitors (e.g., AZD0530) show low nanomolar potency (IC50 < 10 nM) and oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.